molecular formula C21H24FN5O2 B2512756 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1208509-30-1

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2512756
CAS No.: 1208509-30-1
M. Wt: 397.454
InChI Key: WTMUWJARXAJKQY-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24FN5O2 and its molecular weight is 397.454. The purity is usually 95%.
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Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and research findings.

  • Molecular Formula : C20H20FN5O2
  • Molecular Weight : 381.4 g/mol
  • CAS Number : 1448124-67-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various signaling pathways. The presence of the pyrazole and oxadiazole moieties contributes to its pharmacological profile.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with similar structural features demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25E. coli

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies indicated that certain derivatives exhibited IC50 values as low as 0.011 μM against COX-II, suggesting strong anti-inflammatory potential .

3. Anticancer Activity

Research into the anticancer properties of pyrazole derivatives has revealed promising results. In vitro assays indicated that some compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. For example, compounds similar to the one showed IC50 values ranging from 1.33 to 17.5 μM against various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study focusing on a series of pyrazole derivatives highlighted the efficacy of compounds structurally related to this compound in inhibiting biofilm formation in Staphylococcus epidermidis. This study emphasized the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: COX-II Inhibition

In a comparative analysis of various pyrazole-based compounds, one derivative demonstrated a significant reduction in inflammation markers in animal models of arthritis. The compound's ability to selectively inhibit COX-II without affecting COX-I suggests a favorable safety profile for therapeutic applications.

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-13(2)19-23-24-20(29-19)15-8-10-27(11-9-15)21(28)18-12-17(25-26(18)3)14-4-6-16(22)7-5-14/h4-7,12-13,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMUWJARXAJKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.